BenchChemオンラインストアへようこそ!

2-(1-Benzylpiperidin-4-yl)acetic acid

PROTAC linker Lipophilicity LogP

2-(1-Benzylpiperidin-4-yl)acetic acid (CAS 130927-83-2) is a synthetic piperidine derivative that serves as a semi‑rigid PROTAC (Proteolysis‑Targeting Chimera) linker building block. It features an N‑benzylpiperidine core with a 4‑position acetic acid moiety (C14H19NO2, MW 233.31), providing a balance of lipophilicity and conformational constraint that is distinct from simpler piperidine linkers.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 130927-83-2
Cat. No. B160121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzylpiperidin-4-yl)acetic acid
CAS130927-83-2
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C14H19NO2/c16-14(17)10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,16,17)
InChIKeyGVMWYGJXPBMXEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Benzylpiperidin-4-yl)acetic acid (CAS 130927-83-2): PROTAC Linker & Piperidine Scaffold Procurement Guide


2-(1-Benzylpiperidin-4-yl)acetic acid (CAS 130927-83-2) is a synthetic piperidine derivative that serves as a semi‑rigid PROTAC (Proteolysis‑Targeting Chimera) linker building block . It features an N‑benzylpiperidine core with a 4‑position acetic acid moiety (C14H19NO2, MW 233.31), providing a balance of lipophilicity and conformational constraint that is distinct from simpler piperidine linkers . The compound is also recognized as the core scaffold of the acetylcholinesterase (AChE) inhibitor donepezil, highlighting its privileged status in CNS‑oriented medicinal chemistry .

Why 2-(1-Benzylpiperidin-4-yl)acetic acid Cannot Be Replaced by Generic Piperidine Linkers or Regioisomers


PROTAC linker selection is highly sensitive to subtle changes in length, flexibility, and lipophilicity, as these factors directly control ternary‑complex formation, cellular permeability, and overall degradation efficiency . 2-(1-Benzylpiperidin-4-yl)acetic acid occupies a unique physicochemical window: its consensus LogP (~1.6–2.4) is substantially higher than the unsubstituted 4‑piperidineacetic acid scaffold (ACD/LogP 0.04) , yet lower than fully lipophilic alkyl‑chain linkers, offering a balance that is difficult to replicate with generic piperidine‑acetic acid building blocks. Moreover, the 4‑position attachment of the acetic acid moiety is critical; the 3‑yl regioisomer (CAS 64995‑90‑0) yields a different exit vector geometry that can alter the spatial relationship between the target‑protein ligand and the E3‑ligase recruiter, potentially affecting ternary‑complex stability . Simple substitution with 4‑piperidineacetic acid or its N‑Boc/Cbz‑protected versions disregards these factors and risks loss of degradation potency or unpredictable cellular activity.

2-(1-Benzylpiperidin-4-yl)acetic acid: Quantitative Differentiation Evidence for Scientific Procurement


LogP Advantage Over Unsubstituted 4-Piperidineacetic Acid for PROTAC Permeability Optimization

In PROTAC design, linker lipophilicity critically influences passive membrane permeability. The target compound exhibits a consensus LogP of ~1.62 (range 1.84–2.37 across multiple algorithms), whereas the closest unsubstituted analog, 4‑piperidineacetic acid (free base), has an ACD/LogP of 0.04 . This represents an approximately 40‑fold increase in predicted octanol/water partition coefficient, suggesting significantly enhanced membrane permeability for PROTACs built with this benzyl-substituted linker.

PROTAC linker Lipophilicity LogP Permeability

Batch-to-Batch Purity and QC Documentation: 95–98% with NMR, HPLC, and GC Traceability

Reproducibility of PROTAC synthesis demands high‑purity linkers with documented batch‑specific QC. 2-(1-Benzylpiperidin-4-yl)acetic acid is supplied at 95% purity (Sigma‑Aldrich) or 98% purity (Chemscene), and Bidepharm explicitly provides batch‑specific QC data including NMR, HPLC, and GC . In contrast, many generic 4‑piperidineacetic acid preparations report lower purity ranges (e.g., 95+% or 96%) without routine multi‑method QC [1].

Purity Quality control NMR HPLC Procurement

Class-Level AChE Inhibitory Potency: The 1-Benzylpiperidine Scaffold Delivers Sub-Nanomolar IC50

The N‑benzylpiperidine substructure of 2-(1-Benzylpiperidin-4-yl)acetic acid is the pharmacophoric core of donepezil and has been validated in a focused SAR campaign of 1‑benzyl‑4‑piperidine derivatives. The most potent analog, 1‑benzyl‑4‑[2‑(N‑methylamino)ethyl]piperidine hydrochloride (compound 21), achieved an AChE IC50 of 0.56 nM with 18,000‑fold selectivity over butyrylcholinesterase . While the target compound itself bears a carboxylic acid rather than a donepezil‑type indanone extension, the underlying scaffold confers intrinsic AChE recognition; analogs with a simple acetic acid side chain retain significant activity in the low‑micromolar range (typical for fragment‑like benzylpiperidines) [1]. This establishes the benzylpiperidine‑acetic acid core as a validated starting point for CNS‑penetrant AChE inhibitor design.

Acetylcholinesterase Alzheimer's disease Donepezil scaffold IC50

Semi‑Rigid Piperidine Linker Geometry Contrasts with Flexible PEG‑Based PROTAC Linkers

Recent comprehensive reviews of PROTAC linker SAR demonstrate that piperidine‑ and piperazine‑containing linkers increase the solubility and stability of the ternary complex compared to purely flexible PEG or alkyl linkers [1]. 2-(1-Benzylpiperidin-4-yl)acetic acid incorporates a saturated piperidine ring with a defined chair conformation that restricts the rotational freedom between the two liganded termini. This conformational bias reduces the entropic penalty of ternary‑complex formation. In a direct comparison of PROTACs targeting FLT3‑ITD, compounds with rigid cyclohexyl‑piperidine/piperazine linkers achieved >95% target degradation, outperforming flexible‑linker analogs [2].

PROTAC linker rigidity Ternary complex Conformational bias Piperidine

Optimal Application Scenarios for 2-(1-Benzylpiperidin-4-yl)acetic acid Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring a Permeability‑Optimized, Semi‑Rigid Linker

When designing a library of PROTACs targeting an intracellular protein with poor membrane permeability, 2-(1-Benzylpiperidin-4-yl)acetic acid is the preferred linker. Its consensus LogP of ~1.6 (∆LogP >+1.6 vs. 4‑piperidineacetic acid) directly addresses permeability bottlenecks , while its semi‑rigid piperidine core reduces the entropic penalty of ternary‑complex formation, as evidenced by class‑level data showing >95% degradation for rigid‑linker PROTACs [1]. The availability of batch‑specific NMR/HPLC/GC QC further ensures synthetic reproducibility across library members.

Fragment‑Based Drug Discovery Targeting Acetylcholinesterase or CNS Indications

The N‑benzylpiperidine scaffold of this compound is the validated pharmacophore of donepezil, with class‑level AChE IC50 values reaching 0.56 nM for optimized analogs . Using 2-(1-Benzylpiperidin-4-yl)acetic acid as a fragment for structure‑based design or as a late‑stage functionalization handle allows medicinal chemists to rapidly build upon a scaffold known to confer CNS permeability (as demonstrated by PAMPA BBB data for related benzylpiperidine benzamides) [2]. This reduces the hit‑to‑lead timeline compared to de novo scaffold identification.

Synthetic Intermediate for N‑Debenzylation‑Dependent Prodrug or Payload Strategies

The benzyl group serves as both a lipophilicity‑enhancing element and a hydrogenolytically cleavable protecting group. This dual functionality makes 2-(1-Benzylpiperidin-4-yl)acetic acid an ideal intermediate for synthesizing N‑deprotected piperidine‑acetic acid derivatives or for constructing prodrugs where unveiling the free secondary amine is required for target engagement. Procurement of the compound in high purity (95–98%) with validated QC minimizes impurities that could poison hydrogenation catalysts or complicate purification.

Medicinal Chemistry SAR Expansion of Donepezil or Benzylpiperidine‑Based Leads

For teams optimizing donepezil‑like AChE inhibitors, substituting the indanone moiety with diverse carboxylic acid derivatives (amides, esters, heterocycles) is a common strategy. 2-(1-Benzylpiperidin-4-yl)acetic acid provides the exact benzylpiperidine‑acetic acid core in a single building block, eliminating the need for multi‑step synthesis. The compound's established QC data package (NMR, HPLC, GC) ensures that SAR trends are not confounded by variable linker purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Benzylpiperidin-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.